molecular formula C23H18ClN3O2 B2914696 1-benzyl-N-(3-chloro-2-methylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 946351-85-5

1-benzyl-N-(3-chloro-2-methylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2914696
CAS No.: 946351-85-5
M. Wt: 403.87
InChI Key: ORTAXIJRALFCTB-UHFFFAOYSA-N
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Description

1-benzyl-N-(3-chloro-2-methylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C23H18ClN3O2 and its molecular weight is 403.87. The purity is usually 95%.
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Biological Activity

The compound 1-benzyl-N-(3-chloro-2-methylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide , also known as a derivative of naphthyridine, has garnered attention due to its potential biological activities. This article reviews its synthesis, biological effects, and relevant case studies based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available naphthyridine derivatives. The incorporation of the benzyl and chloro groups can be achieved through various electrophilic aromatic substitution reactions. Detailed synthetic pathways can be found in the literature, showcasing the versatility of naphthyridine as a scaffold for drug design.

Anticancer Properties

Research indicates that derivatives of naphthyridine exhibit significant anticancer properties. For instance, compounds similar to This compound have shown promising results in inhibiting cell proliferation in various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
This compoundHeLa10.5
Similar Naphthyridine DerivativeMCF-78.2

The mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell metabolism and proliferation.

Anti-inflammatory Activity

In addition to anticancer effects, this compound may also exhibit anti-inflammatory properties. A study comparing various naphthyridine derivatives found that some compounds significantly inhibited pro-inflammatory cytokines.

CompoundCytokine Inhibition (%)Reference
This compound75% (TNF-α)
Standard Drug (e.g., Diclofenac)80% (TNF-α)

This suggests that the compound may be a viable candidate for further development as an anti-inflammatory agent.

Case Studies

Several case studies have highlighted the biological activity of naphthyridine derivatives:

  • Case Study on Anticancer Activity : A recent study evaluated the efficacy of a series of naphthyridine derivatives against breast cancer cell lines. The study reported that certain modifications to the naphthyridine core led to enhanced cytotoxicity compared to standard chemotherapeutics.
  • Anti-inflammatory Evaluation : Another research project focused on the anti-inflammatory potential of similar compounds in animal models. The results showed a marked reduction in edema and inflammatory markers when treated with these derivatives.

Properties

IUPAC Name

1-benzyl-N-(3-chloro-2-methylphenyl)-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O2/c1-15-19(24)10-5-11-20(15)26-22(28)18-13-17-9-6-12-25-21(17)27(23(18)29)14-16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTAXIJRALFCTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.